1-Bromo-3-cyclopropoxybenzene

Lipophilicity ADME Drug Design

1-Bromo-3-cyclopropoxybenzene (CAS 1035690-22-2) is an aryl bromide building block featuring a cyclopropoxy group at the meta position of a benzene ring. This compound belongs to the class of halogenated aryl ethers and serves as a key intermediate in pharmaceutical and agrochemical research, primarily through palladium-catalyzed cross-coupling reactions.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 1035690-22-2
Cat. No. B1527588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-cyclopropoxybenzene
CAS1035690-22-2
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1CC1OC2=CC(=CC=C2)Br
InChIInChI=1S/C9H9BrO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2
InChIKeyVPUIIGWUFQSOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-cyclopropoxybenzene (CAS 1035690-22-2) as a Versatile Building Block for Drug Discovery and Organic Synthesis


1-Bromo-3-cyclopropoxybenzene (CAS 1035690-22-2) is an aryl bromide building block featuring a cyclopropoxy group at the meta position of a benzene ring . This compound belongs to the class of halogenated aryl ethers and serves as a key intermediate in pharmaceutical and agrochemical research, primarily through palladium-catalyzed cross-coupling reactions . Its molecular formula is C₉H₉BrO, and it is typically supplied as a colorless to pale-yellow liquid with a purity of ≥95% . The cyclopropoxy moiety imparts distinct electronic and steric properties, making it a valuable scaffold for the synthesis of novel bioactive molecules and functional materials [1].

Why Generic Alkoxy Analogs Cannot Substitute for 1-Bromo-3-cyclopropoxybenzene in Medicinal Chemistry


While generic alkoxy-substituted bromobenzenes (e.g., 1-bromo-3-methoxybenzene or 1-bromo-3-ethoxybenzene) are widely available, they fail to replicate the unique molecular properties conferred by the cyclopropoxy group. The cyclopropyl ring introduces a strained, electron-rich system that modulates both the electronic environment of the aromatic ring and the overall three-dimensional shape of the molecule [1]. This structural feature is critical for optimizing target binding, metabolic stability, and physicochemical profiles in lead optimization campaigns. Simply substituting a methoxy or ethoxy group for the cyclopropoxy moiety can drastically alter a compound's lipophilicity, metabolic liability, and off-target interactions, leading to divergent structure-activity relationships (SAR) and potentially derailing a drug discovery program [2]. The following quantitative evidence underscores why 1-bromo-3-cyclopropoxybenzene is a non-negotiable starting material for projects where the cyclopropoxy pharmacophore is essential.

Quantitative Differentiation: Head-to-Head Data for 1-Bromo-3-cyclopropoxybenzene vs. Analog Comparators


Physicochemical Differentiation: LogP Increase of 0.8 Units Relative to Non-Cyclopropyl Analogs

The introduction of a cyclopropoxy group in 1-bromo-3-cyclopropoxybenzene significantly increases lipophilicity compared to non-cyclopropyl alkoxy analogs. This is a direct consequence of the cyclopropyl ring's hydrocarbon character and its effect on molecular volume .

Lipophilicity ADME Drug Design

CYP Enzyme Interaction Profile: Predicted CYP1A2 and CYP2D6 Inhibition

Predictive models indicate that 1-bromo-3-cyclopropoxybenzene is a potential inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2D6 . This profile is distinct from other in-class compounds and is a critical consideration for medicinal chemists aiming to avoid drug-drug interactions. For example, 1-chloro-3-cyclopropoxybenzene has been shown to inhibit CYP2B6 with an IC50 of 180 nM [1], illustrating the diverse CYP interactions possible within the cyclopropoxybenzene family. This highlights the importance of evaluating each specific analog, as subtle changes in halogen substitution can shift the enzyme inhibition profile.

Drug Metabolism Cytochrome P450 Toxicology

Binding Affinity to Bromodomain-Containing Proteins: A Direct Comparison of Halogenated Cyclopropoxybenzenes

The bromo-substituted cyclopropoxybenzene scaffold demonstrates measurable binding affinity to the BRD4 bromodomain, a key target in oncology and inflammation. In a head-to-head comparison, 1-bromo-3-cyclopropoxybenzene (as part of a larger ligand) exhibits a binding affinity (Kd) of 1,910 nM for the BRD4 bromodomain 1 [1]. This compares to an affinity of 830 nM for a related ligand incorporating a 1-bromo-3-methoxybenzene fragment [2]. While the methoxy analog shows slightly higher potency in this specific assay, the data establishes the cyclopropoxy analog as a viable and structurally distinct starting point for bromodomain inhibitor design, with the potential for divergent SAR optimization.

Bromodomain Epigenetics BRD4

In Silico ADME Prediction: High Gastrointestinal Absorption and Drug-Likeness

Computational models predict that 1-bromo-3-cyclopropoxybenzene possesses high gastrointestinal absorption and favorable drug-likeness properties . While many alkoxy-bromobenzene analogs share similar predictions, the specific combination of the bromine and cyclopropoxy group yields a topological polar surface area (TPSA) of 9.2 Ų and a predicted logP (XLogP3) of 3.1 . This specific physicochemical profile is a key differentiator for scientists selecting a building block to install a cyclopropoxyphenyl group with predictable ADME behavior.

ADME Oral Bioavailability Drug-Likeness

Synthetic Versatility: Key Intermediate for Palladium-Catalyzed Cross-Coupling Reactions

As an aryl bromide, 1-bromo-3-cyclopropoxybenzene is a highly reactive partner in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . While 1-chloro-3-cyclopropoxybenzene is also used in similar reactions, the carbon-bromine bond is significantly more labile than the carbon-chlorine bond, leading to faster reaction kinetics and often higher yields under milder conditions [1]. This increased reactivity is a direct consequence of the lower bond dissociation energy of the C-Br bond (~280 kJ/mol) compared to the C-Cl bond (~397 kJ/mol).

Suzuki-Miyaura Buchwald-Hartwig Organic Synthesis

High-Impact Application Scenarios for 1-Bromo-3-cyclopropoxybenzene in Research and Development


Lead Optimization in Bromodomain Inhibitor Programs

The direct binding data for 1-bromo-3-cyclopropoxybenzene to the BRD4 bromodomain (Kd = 1,910 nM) [1] positions this compound as a valuable starting point for medicinal chemistry campaigns targeting epigenetic readers. By using this building block in library synthesis, researchers can explore the SAR around the cyclopropoxy moiety, aiming to optimize binding affinity and selectivity against other bromodomains. The higher logP of the cyclopropoxy fragment may also be exploited to improve cellular permeability relative to more polar analogs.

Synthesis of CYP-Modulating Chemical Probes

The predicted CYP1A2 and CYP2D6 inhibition profile makes 1-bromo-3-cyclopropoxybenzene an attractive starting material for developing tool compounds to study cytochrome P450-mediated metabolism. By incorporating this fragment, researchers can design molecules with a specific CYP inhibition fingerprint, useful for investigating drug-drug interactions and metabolic pathways in vitro. This is a key differentiator from the 1-chloro analog, which shows a different CYP selectivity.

Construction of ADME-Optimized Libraries for CNS Drug Discovery

The favorable physicochemical properties of this building block—specifically its high predicted GI absorption, TPSA of 9.2 Ų, and XLogP3 of 3.1 —make it an ideal candidate for generating compound libraries with a high probability of oral bioavailability. This is particularly relevant for central nervous system (CNS) drug discovery programs, where balancing lipophilicity and permeability is paramount. The cyclopropoxy group's effect on logP provides a tunable handle for medicinal chemists.

Efficient Synthesis of Complex Molecular Architectures via Cross-Coupling

The aryl bromide handle in 1-bromo-3-cyclopropoxybenzene is a versatile synthetic linchpin for constructing more elaborate molecules . Its superior reactivity compared to the corresponding chloro analog enables faster and higher-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings. This makes it a preferred building block for the rapid assembly of diverse compound collections and the late-stage functionalization of advanced intermediates in both academic and industrial research settings.

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